Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-butylbenzaldehyde under acidic conditions to introduce the butylphenyl group. The final step involves the esterification of the carboxylate group using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under UV light.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole ring structure allows for strong binding interactions with these targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-(4-propylphenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
ethyl 5-amino-1-(4-butylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-3-5-6-12-7-9-13(10-8-12)19-15(17)14(11-18-19)16(20)21-4-2/h7-11H,3-6,17H2,1-2H3 |
InChI Key |
KCMZIQIDWJMWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |
Origin of Product |
United States |
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